molecular formula C11H15BrN2O B1474657 2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol CAS No. 1691029-64-7

2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol

Cat. No.: B1474657
CAS No.: 1691029-64-7
M. Wt: 271.15 g/mol
InChI Key: YNOJTPOEFWEWHQ-UHFFFAOYSA-N
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Description

2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol is a chemical compound of interest in medicinal chemistry and neuroscience research. This bromophenol derivative features a pyrrolidine amine group, a structure commonly found in compounds that act on central nervous system targets. While specific literature on this exact molecule is limited, its core structure shares key features with compounds known to be orexin receptor agonists . The orexin system is a high-value target for researching therapeutic interventions in neurological disorders such as narcolepsy, idiopathic hypersomnia, and insomnia . The 3-aminopyrrolidine moiety is a privileged scaffold in drug discovery, often contributing to favorable binding characteristics with biological targets. Additionally, the bromophenol group offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, making this compound a valuable bifunctional building block for creating chemical libraries in structure-activity relationship (SAR) studies . Researchers can utilize this reagent in the design and synthesis of novel molecules for probing biological pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer: The research applications mentioned are based on the structural features of the compound and analogous molecules in scientific literature. Researchers are responsible for verifying the specific properties and applications of this compound in their own experimental systems.

Properties

IUPAC Name

2-[(3-aminopyrrolidin-1-yl)methyl]-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-9-1-2-11(15)8(5-9)6-14-4-3-10(13)7-14/h1-2,5,10,15H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOJTPOEFWEWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Bromomethylphenol Intermediate

  • Starting Material: 4-bromophenol
  • Reaction: Bromomethylation at the para position to the hydroxyl group using formaldehyde and hydrobromic acid or alternative bromomethylation reagents.
  • Outcome: Formation of 4-bromomethylphenol, a key intermediate with a reactive benzylic bromide.

This intermediate is crucial as the benzylic bromide is a good leaving group facilitating nucleophilic substitution.

Nucleophilic Substitution with 3-Aminopyrrolidine

  • Reagents: 3-aminopyrrolidine or its protected form (e.g., tert-butyl carbamate protected).
  • Conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
  • Mechanism: The nucleophilic nitrogen of the 3-aminopyrrolidine attacks the benzylic carbon of the bromomethyl group, displacing bromide and forming the N-substituted product.

This step requires careful control to avoid side reactions such as over-alkylation or polymerization.

Deprotection (If Applicable) and Purification

  • Deprotection: If a protecting group was used on the amine, acidic or basic conditions are applied to remove it without affecting the phenol or bromine substituent.
  • Purification: Flash chromatography or recrystallization is employed to isolate the pure this compound.

Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Bromomethylation of 4-bromophenol Formaldehyde + HBr or bromomethylation reagent ~70-85 Requires control to avoid polybromination
Nucleophilic substitution with 3-aminopyrrolidine 3-aminopyrrolidine, DMF, RT to 60°C 60-80 Protected amine improves selectivity
Deprotection and purification Acidic or basic hydrolysis, flash chromatography 90-95 High purity achieved

These yields are consistent with related aminopyrrolidinyl-substituted phenol derivatives reported in medicinal chemistry literature.

Representative Literature Example

A supporting document from the Royal Society of Chemistry details the preparation of related aminopyrrolidinyl derivatives via nucleophilic substitution on benzyl halides, using tert-butyl carbamate protected pyrrolidine derivatives, followed by deprotection and purification steps. The protocol emphasizes:

  • Use of commercial reagents without further purification.
  • Reaction monitoring by LC-MS to confirm product formation.
  • Flash chromatography with gradients of ethyl acetate and petroleum ether for purification.
  • Characterization by NMR and mass spectrometry to confirm structure and purity.

Summary Table: Key Parameters in Preparation

Parameter Description Impact on Synthesis
Solvent DMF, DCM, or 1,4-dioxane Affects nucleophilicity and reaction rate
Temperature Room temperature to 60°C Higher temp may increase rate but risk side reactions
Protecting Group tert-Butyl carbamate preferred Enhances selectivity and ease of purification
Purification Method Flash chromatography (EtOAc/petroleum ether) Essential for removing side products
Monitoring LC-MS, NMR Confirms reaction progress and purity

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrogen-substituted phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. The presence of the pyrrolidine ring enhances its ability to bind effectively to biological targets, potentially modulating their activity and influencing cellular functions.

Organic Synthesis

2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore various synthetic pathways, facilitating the development of new compounds with desired properties .

Biological Studies

Research involving this compound often focuses on its interaction with biological systems. Studies have shown that bromophenol derivatives can affect multiple biochemical pathways, making them valuable for understanding disease mechanisms and developing therapeutic strategies.

Industrial Applications

The compound may also find applications in the development of new materials, such as polymers or dyes. Its unique properties, particularly due to the bromine atom, allow for specific interactions that can enhance material performance.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : The phenolic group can be oxidized to form quinones.
  • Reduction : The bromine atom can be reduced to generate hydrogen-substituted phenols.
  • Substitution : The bromine can be replaced by different nucleophiles, enabling further functionalization.

Reagents and Conditions

Common reagents used in reactions involving this compound include:

Reaction TypeReagentsConditions
OxidationKMnO₄, CrO₃Acidic conditions
ReductionLiAlH₄, NaBH₄Anhydrous conditions
SubstitutionNaN₃, thioureaBasic conditions

Major Products Formed

The reactions yield various products depending on the type of reaction:

  • Oxidation : Quinones and related compounds.
  • Reduction : Hydrogen-substituted phenols.
  • Substitution : Diverse substituted phenols based on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key differences between 2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol and analogous bromophenol derivatives:

Compound Name Molecular Weight (g/mol) Substituent Group Synthesis Yield Key Properties
This compound 269.15 3-Aminopyrrolidin-1-yl Not reported Potential ligand for metal coordination; possible antioxidant activity
2-((Benzyl(methyl)amino)methyl)-4-bromophenol 306.05 Benzyl(methyl)amino 79% Characterized by NMR/HRMS; higher lipophilicity due to benzyl group
Copper(II) complex with 2-(E)-(2-(2-aminoethylamino)methyl)-4-bromophenol ~450 (estimated) Aminoethylamino Not reported Exhibits superoxide dismutase (SOD) activity; antimicrobial effects
Schiff base ligand PytBrsalH 438.35 (C₁₉H₂₂BrN₃OS) Pyridine-ethylthio-iminomethyl Not reported Forms stable Zn(II)/Cd(II) complexes; tetrahedral or octahedral geometry

Key Observations:

  • Substituent Effects on Metal Binding: The 3-aminopyrrolidine group in the target compound provides a rigid, cyclic secondary amine, which may improve metal-chelation stability compared to linear aminoethyl or benzyl groups . For example, copper(II) complexes with aminoethylamino substituents show SOD activity, suggesting the target compound could similarly interact with redox-active metals .
  • Synthetic Accessibility: Derivatives like 2-((benzyl(methyl)amino)methyl)-4-bromophenol are synthesized in high yields (72–79%) via aminomethylation reactions , implying that the target compound could be synthesized using analogous methods.
  • Biological Activity Trends: Bromophenols with electron-donating substituents (e.g., hydroxyl or amino groups) often exhibit enhanced antioxidant activity due to increased radical-scavenging capacity . The 3-aminopyrrolidine group may synergize with the bromophenol core to amplify such effects.

Structural Analogues in Medicinal Chemistry

  • Pyrimidine-Based Analogues: Compounds like 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol () share the pyrrolidine motif but incorporate a pyrimidine ring instead of a phenolic core. This difference likely alters bioavailability and target specificity, as pyrimidines are common in kinase inhibitors .

Biological Activity

2-((3-Aminopyrrolidin-1-yl)methyl)-4-bromophenol is a compound of interest due to its potential biological activities, particularly in the context of antibacterial and analgesic properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

The compound features a bromophenol moiety linked to a pyrrolidine group, which may influence its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity, potentially affecting its pharmacokinetics and biological activity.

Analgesic Effects

Analgesic activity has been documented in related piperidine and pyrrolidine derivatives. For example, compounds exhibiting similar scaffolds have demonstrated potent analgesic effects in animal models, with mechanisms linked to opioid receptor modulation . The potential for this compound to act on these pathways warrants further investigation.

Mechanistic Insights

The mechanism of action for compounds similar to this compound often involves interaction with specific protein targets. For instance, the inhibition of topoisomerases has been noted as a critical pathway for antibacterial activity . Molecular docking studies could elucidate the binding affinities and interactions of this compound with such targets.

Case Studies

While direct case studies on this compound are sparse, related compounds have been explored extensively:

  • Antibacterial Efficacy : A study evaluating a series of pyrrolidine derivatives found that certain analogs exhibited MIC values in the low micromolar range against Mtb, suggesting that structural modifications can enhance activity .
  • Pain Management : Another study highlighted a piperidine derivative with significant analgesic properties, achieving ED50 values indicative of strong efficacy in pain models . This parallels the expected effects of this compound based on its structure.

Data Table Summary

Activity Type Compound Target Effectiveness (MIC/ED50)
AntibacterialSimilar CompoundsMycobacterium tuberculosisMIC ~ 0.49 μM
AnalgesicPiperidine DerivativeOpioid ReceptorsED50 ~ 0.021 mg/kg

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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